molecular formula C17H19N3O B2979575 6-Cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide CAS No. 2415624-77-8

6-Cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2979575
CAS No.: 2415624-77-8
M. Wt: 281.359
InChI Key: OXWRINZPERTJLY-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class of heterocyclic organic compounds. Pyrimidines are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

IUPAC Name

6-cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-11(2)13-5-3-4-6-14(13)20-17(21)16-9-15(12-7-8-12)18-10-19-16/h3-6,9-12H,7-8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWRINZPERTJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic substitution reactions to form the pyrimidine core, followed by the addition of cyclopropyl and phenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-Cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with various substituents. Examples include:

Uniqueness

6-Cyclopropyl-N-(2-propan-2-ylphenyl)pyrimidine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopropyl and phenyl groups may enhance its stability and biological activity compared to other pyrimidine derivatives .

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